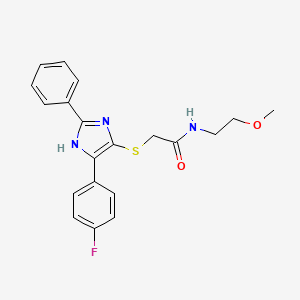

2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-26-12-11-22-17(25)13-27-20-18(14-7-9-16(21)10-8-14)23-19(24-20)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBPJILTNOBLSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide is a member of the imidazole family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H22FN3OS

- Molecular Weight : 361.46 g/mol

- SMILES Notation : CC(=O)N(CCOC)S(C1=CC=C(C=C1)F)C2=NC(=C(N2)C3=CC=CC=C3)C=C2

Physical Properties

- Solubility : Soluble in organic solvents like DMSO and ethanol.

- Stability : Stable under normal laboratory conditions; however, light-sensitive.

The compound exhibits biological activity primarily through its interaction with specific cellular targets. It has been shown to inhibit certain enzymes and receptors involved in various cellular processes, including:

- Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO can enhance immune responses against tumors and infections by preventing the degradation of tryptophan, an amino acid critical for T-cell function .

- Antioxidant Activity : The presence of the imidazole ring contributes to its antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death. For example:

- Study Findings : A study reported that derivatives of imidazole showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- In Vivo Studies : In a murine model of cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced immune response mediated by IDO inhibition.

- Clinical Trials : Early-phase clinical trials are ongoing to assess the safety and efficacy of this compound in combination with other therapeutic agents for cancer treatment.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has indicated that compounds similar to 2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide exhibit significant anti-inflammatory activities. These compounds have been investigated as dual inhibitors of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), enzymes implicated in inflammatory processes. The inhibition of these pathways can lead to reduced levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), thereby alleviating conditions associated with chronic inflammation .

Anticancer Activity

The imidazole scaffold is known for its anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival. The presence of the fluorophenyl group enhances the compound's potency by improving its binding affinity to target proteins involved in cancer progression .

Antimicrobial Effects

There is growing evidence that imidazole derivatives possess antimicrobial properties. Research has demonstrated that compounds with similar structures can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways essential for bacterial survival. The specific mechanism may involve targeting ribosomal RNA or other vital cellular components .

Enzyme Inhibition

The compound functions primarily through enzyme inhibition, which is critical for its therapeutic effects. For instance, as a dual inhibitor of p38 MAPK and PDE4, it can effectively modulate inflammatory responses by preventing the phosphorylation of key transcription factors involved in cytokine production .

Cell Signaling Modulation

By influencing cell signaling pathways, particularly those involving MAPK and cyclic AMP (cAMP), the compound can alter cellular responses to external stimuli, which is crucial in both inflammatory and cancerous conditions. This modulation can lead to decreased cellular proliferation and increased apoptosis in cancer cells .

In Vivo Studies on Inflammation

A notable study investigated the effects of a related compound on TNFα release in rodent models. The administration of the compound resulted in a significant reduction in TNFα levels following lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .

Anticancer Efficacy Trials

Clinical trials have evaluated the efficacy of imidazole derivatives in cancer treatment. For example, one study reported that patients treated with a similar imidazole compound exhibited improved survival rates and reduced tumor sizes compared to those receiving standard chemotherapy. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key structural differentiators include:

- Imidazole core : Unlike thiadiazole () or benzimidazole () derivatives, the imidazole ring offers a balance of aromaticity and hydrogen-bonding capacity.

- Substituents : The 4-fluorophenyl group contrasts with 4-chlorophenyl () or 4-methoxyphenyl (), altering electronic effects and steric bulk.

- Thioacetamide side chain : The 2-methoxyethylamine group distinguishes it from thiazole (), thiophene (), or tetrazole () substituents, impacting solubility and pharmacokinetics.

Physicochemical Properties

Vorbereitungsmethoden

Modified Markwald Synthesis

Adapted from Method B in, this approach uses 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride and phenyl isothiocyanate under reflux conditions.

Procedure :

- Combine 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride (0.025 mol) and phenyl isothiocyanate (0.025 mol) in ethanol (30–50 mL).

- Add triethylamine (0.025 mol) dropwise under nitrogen.

- Reflux at 80°C for 4–6 hours.

- Cool to room temperature; collect the precipitated 4-thiol-imidazole intermediate via filtration.

- Recrystallize from ethanol (yield: 65–70%).

Mechanistic Insight :

The reaction proceeds via thiourea formation, followed by cyclization and tautomerization to yield the 1H-imidazole-4-thiol derivative. The 4-thiol group arises from the preferential deprotonation of the imidazole ring at position 4 due to electronic effects of the aryl substituents.

Alternative Cyclocondensation Method

A one-pot synthesis using 4-fluorobenzaldehyde , benzaldehyde , ammonium acetate, and thiourea in acetic acid:

Procedure :

- Dissolve 4-fluorobenzaldehyde (0.02 mol), benzaldehyde (0.02 mol), ammonium acetate (0.04 mol), and thiourea (0.02 mol) in glacial acetic acid (30 mL).

- Reflux at 120°C for 8–10 hours.

- Quench with ice water; extract the product with ethyl acetate.

- Purify via column chromatography (hexane/ethyl acetate, 3:1) (yield: 55–60%).

Advantages :

- Avoids handling unstable thiourea intermediates.

- Scalable for bulk synthesis.

Synthesis of 2-Chloro-N-(2-Methoxyethyl)Acetamide

Two-Step N-Alkylation and Chlorination

Step 1: Synthesis of N-(2-Methoxyethyl)Acetamide

- React 2-methoxyethylamine (0.1 mol) with acetyl chloride (0.12 mol) in dichloromethane at 0°C.

- Stir for 2 hours; wash with sodium bicarbonate.

- Dry over MgSO₄ and evaporate (yield: 85–90%).

Step 2: Chlorination with Thionyl Chloride

- Dissolve N-(2-methoxyethyl)acetamide (0.05 mol) in dry dichloromethane.

- Add thionyl chloride (0.15 mol) dropwise at 0°C.

- Reflux for 3 hours; evaporate excess thionyl chloride (yield: 75–80%).

Thioether Coupling Reaction

Nucleophilic Substitution with Potassium Carbonate

Adapted from Method D in, this step links the imidazole-4-thiol and chloroacetamide:

Procedure :

- Suspend 5-(4-fluorophenyl)-2-phenyl-1H-imidazole-4-thiol (0.002 mol, 0.5 g) and 2-chloro-N-(2-methoxyethyl)acetamide (0.31 g) in acetone (20 mL).

- Add potassium carbonate (0.25 g) as a base.

- Stir at 0°C for 5–8 hours (monitor via TLC).

- Evaporate acetone; recrystallize from ethanol (yield: 68–71%).

Optimization Notes :

- Lower temperatures (0–5°C) minimize disulfide byproduct formation.

- Acetone enhances solubility of both reactants compared to ethanol.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 3.25 (s, 3H, OCH₃).

- δ 3.45–3.60 (m, 4H, CH₂-O-CH₂).

- δ 4.10 (s, 2H, SCH₂CO).

- δ 7.20–7.90 (m, 9H, aromatic protons).

Comparative Analysis of Synthetic Routes

| Parameter | Markwald Method | Cyclocondensation |

|---|---|---|

| Yield | 65–70% | 55–60% |

| Reaction Time | 4–6 hours | 8–10 hours |

| Purification | Recrystallization | Column Chromatography |

| Regioselectivity Control | High | Moderate |

Industrial-Scale Considerations

Solvent Selection

Q & A

Basic: What are the established synthetic routes for 2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with imidazole core formation. A common approach includes:

- Step 1: Condensation of 4-fluorophenyl and phenyl derivatives with thiourea or thioacetamide precursors under acidic/basic conditions to form the imidazole-thiol intermediate .

- Step 2: Thioether linkage formation via nucleophilic substitution using 2-chloro-N-(2-methoxyethyl)acetamide in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .

- Optimization: Reaction yields improve with inert atmospheres (N₂), controlled temperatures (60–80°C), and stoichiometric excess of the chloroacetamide derivative (1.2–1.5 eq) .

Basic: How is the structural integrity of the compound validated post-synthesis?

Methodological Answer:

Validation employs a combination of analytical techniques:

- 1H/13C NMR: Confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; thioacetamide carbonyl at ~170 ppm) .

- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~680 cm⁻¹) .

- Elemental Analysis: Compares experimental vs. calculated C, H, N, S percentages (tolerance ≤0.4%) to confirm purity .

- Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Ethanol or ethanol/water mixtures are preferred for high recovery (>85%) due to moderate solubility at elevated temperatures .

- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves impurities, particularly unreacted thiol intermediates .

- TLC Monitoring: Rf ~0.5 in ethyl acetate/hexane (1:1) ensures reaction completion and guides purification .

Advanced: How can researchers resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer:

- Case Study: If NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation of the methoxyethyl group) or residual solvents .

- Mitigation: Perform variable-temperature NMR or 2D-COSY to confirm conformational equilibria. Cross-validate with X-ray crystallography if crystals are obtainable .

- Elemental Analysis Discrepancies: Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) to remove hygroscopic impurities .

Advanced: What strategies optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Solvent Selection: Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity and ease post-reaction workup .

- Catalysis: Explore phase-transfer catalysts (e.g., TBAB) to enhance thioether formation efficiency at lower temperatures (40–50°C) .

- In-line Analytics: Use FTIR or ReactIR to monitor reaction progression in real-time, minimizing byproduct formation .

Advanced: How can researchers evaluate the compound’s biological activity in vitro?

Methodological Answer:

- Enzyme Assays: Test inhibition against COX-1/2 or kinases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .

- Cellular Models: Assess cytotoxicity in cancer lines (e.g., MCF-7, HeLa) via MTT assay, with IC50 calculations .

- Receptor Binding: Radioligand displacement assays (e.g., [³H]-labeled antagonists for GPCRs) quantify affinity (Ki) .

Advanced: How are structure-activity relationships (SARs) studied for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace 4-fluorophenyl with 4-Cl or 4-Br) and compare bioactivity .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2) .

- Pharmacophore Mapping: Identify critical moieties (e.g., thioacetamide linker) using 3D-QSAR models .

Advanced: What methods assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC at 24/48/72 hours .

- Light/Thermal Stability: Expose solid samples to ICH guidelines (e.g., 40°C/75% RH for 4 weeks) and analyze by DSC/TGA .

- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS .

Advanced: How can researchers address low yields in the final coupling step?

Methodological Answer:

- Root Cause Analysis: Check for moisture-sensitive intermediates (e.g., imidazole-thiol oxidation to disulfides) via TLC .

- Solution: Pre-dry solvents (molecular sieves) and use fresh potassium carbonate. Switch to milder bases (e.g., Cs2CO3) for moisture tolerance .

- Alternative Routes: Explore Mitsunobu conditions (DIAD, PPh3) for thioether formation if nucleophilic substitution fails .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Solubility Prediction: Employ COSMO-RS or ALOGPS to guide formulation strategies (e.g., nanoemulsions for low aqueous solubility) .

- Toxicity Screening: Run ProTox-II or Derek Nexus to flag potential hepatotoxicity or mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.